Ryanodine Receptor Binding: Aminodantrolene is Essentially Inert, Unlike Dantrolene and Azumolene
In a direct head-to-head comparison of binding to the ryanodine receptor (RyR), aminodantrolene exhibited negligible activity, whereas dantrolene and azumolene produced measurable inhibition. This provides a clear functional distinction, positioning aminodantrolene as an ideal negative control probe for RyR-mediated effects [1].
| Evidence Dimension | [3H]Ryanodine binding inhibition to junctional sarcoplasmic reticulum Ca2+ release channels |
|---|---|
| Target Compound Data | Essentially inert |
| Comparator Or Baseline | Dantrolene and Azumolene: Both produced <25% inhibition at 100 μM |
| Quantified Difference | Aminodantrolene shows no detectable inhibition vs. <25% for comparators |
| Conditions | Porcine skeletal muscle junctional sarcoplasmic reticulum, 100 μM test concentration, [3H]ryanodine binding assay |
Why This Matters
This data directly supports the selection of aminodantrolene over dantrolene or azumolene when a selective probe for dihydropyridine receptor activity (without ryanodine receptor interference) is required.
- [1] el-Hayek R, Parness J, Valdivia HH, Coronado R, Hogan K. Dantrolene and azumolene inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors. Biochem Biophys Res Commun. 1992;187(2):894-900. View Source
